4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine
Description
Properties
CAS No. |
87035-28-7 |
|---|---|
Molecular Formula |
C15H13Cl2N3O |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-20-9-19-13-5-6-18-15(14(13)20)21-8-10-3-4-11(16)7-12(10)17/h3-7,9H,2,8H2,1H3 |
InChI Key |
PHVGZYZQAXBLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[4,5-c]pyridine Formation
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization reactions involving pyridine derivatives. A widely adopted method involves the condensation of 3,4-diaminopyridine with carbonyl-containing reagents. For instance, reaction with sodium metabisulfite (Na₂S₂O₅) adducts of benzaldehydes under acidic conditions yields 5H-imidazo[4,5-c]pyridines. This step is critical for establishing the fused imidazole ring system, with regioselectivity controlled by the substitution pattern of the diaminopyridine precursor.
Alkylation and Etherification
Following core formation, the introduction of the 3-ethyl and 2,4-dichlorobenzyl ether groups proceeds via sequential alkylation. Alkylation of the imidazole nitrogen with ethyl bromide or iodoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves the 3-ethyl substitution. Subsequent etherification employs 2,4-dichlorobenzyl chloride under basic conditions, often using cesium carbonate (Cs₂CO₃) to enhance nucleophilic displacement efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF are preferred for alkylation steps due to their ability to stabilize transition states. Conversely, ethanol serves as an optimal solvent for cyclization reactions, balancing solubility and environmental considerations. Elevated temperatures (80–100°C) are routinely employed to overcome kinetic barriers in ring-closing steps.
Structural Characterization and Regioselectivity
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural elucidation. Key diagnostic signals include:
Regioisomeric Control
Alkylation of the imidazole nitrogen often produces regioisomers. Advanced techniques like 2D-NOESY and heteronuclear multiple bond correlation (HMBC) spectroscopy are required to distinguish N⁵ versus N⁴ substitution patterns. For example, NOE interactions between the ethyl group and adjacent protons confirm 3-ethyl positioning.
Comparative Analysis of Synthetic Methods
The table below synthesizes data from multiple studies to evaluate preparation strategies:
Industrial-Scale Considerations
Green Chemistry Metrics
While current methods rely on organic solvents like DMF, emerging protocols explore aqueous micellar systems to reduce environmental impact. Patent CN117460733A discloses a water-tolerant catalyst system for imidazo[4,5-b]pyridinone derivatives, suggesting adaptability to the target compound.
Purification Strategies
Chromatographic purification remains prevalent, but recent advances in crystallization techniques improve scalability. For instance, controlled cooling of ethanolic solutions yields high-purity (>98%) imidazo[4,5-c]pyridines suitable for pharmaceutical applications.
Chemical Reactions Analysis
4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Derivatives
- Imidazo[4,5-c]pyridine (target compound): Exhibits nitrogen atoms at positions 1 and 3 of the fused ring system. This arrangement influences electronic properties and binding interactions.
- Imidazo[4,5-b]pyridine (e.g., 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine ): Positional isomerism alters hydrogen-bonding capacity and receptor affinity.
Saturated vs. Aromatic Cores
Substituent Analysis
Aryloxy Substituents
- Chlorine vs. Methoxy : Chlorine substituents increase metabolic stability but may elevate toxicity risks compared to methoxy groups.
Alkyl and Heterocyclic Modifications
- 3-Ethyl group (target) : Enhances hydrophobicity and may improve CNS penetration.
Fluorescence and pH Sensitivity
- LysoGlow84 (4-(naphthalene-2-yl)-1H-imidazo[4,5-c]pyridine) : Exhibits pH-dependent fluorescence (max at pH 4), suggesting imidazo[4,5-c]pyridine derivatives may serve as lysosomal probes. The target compound’s dichlorophenyl group could alter fluorescence intensity or specificity.
Kinase Inhibition
- Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine ): Bulky substituents (e.g., pyrazinyl groups) improve selectivity for kinase ATP-binding pockets. The target compound’s dichlorophenylmethoxy group may confer distinct inhibitory profiles.
Physical Properties
- Melting Points : Analogs like 2-(3,4-Dimethylphenyl)-3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridine melt at 56–59°C , while tetrahydro derivatives may have lower melting points due to reduced crystallinity.
- Solubility : Dichlorophenyl groups likely reduce aqueous solubility compared to methoxy-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
